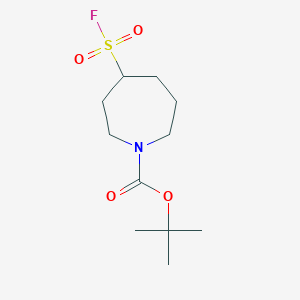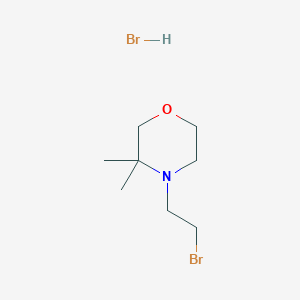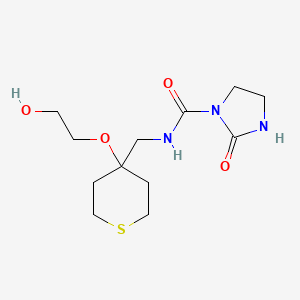
4-Methyl-1-phenylpentan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-phenylpentan-2-amine;hydrochloride, also known as 4-Methylamphetamine or 4-MA, is a synthetic psychoactive drug that belongs to the amphetamine family. It is a designer drug, meaning it is not a naturally occurring substance and is created through chemical synthesis. The IUPAC name for this compound is 4-methyl-4-phenyl-2-pentanamine .
Molecular Structure Analysis
The molecular formula of this compound is C12H20ClN . The InChI code for this compound is 1S/C12H19N/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3 .Applications De Recherche Scientifique
1. Identification of Synthetic Markers in Drug Synthesis
The compound trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine hydrochloride, related to 4-Methyl-1-phenylpentan-2-amine hydrochloride, was identified as a trace processing impurity in certain methamphetamine exhibits. This impurity, produced via reductive amination, acts as a synthetic marker for the phenylacetic acid and lead (II) acetate method of methamphetamine production, highlighting its role in forensic chemistry and drug analysis (Toske et al., 2017).
2. Characterization of Designer Drugs
Studies involving the mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic characterization of designer drugs, including pentedrone (2-methylamino-1-phenylpentan-1-one), shed light on the structure elucidation of compounds structurally similar to 4-Methyl-1-phenylpentan-2-amine hydrochloride. Such research is pivotal in the field of forensic science for the identification of novel psychoactive substances (Westphal et al., 2012).
3. Analytical Techniques in Forensic Science
Research on the identification and derivatization of cathinones, including compounds structurally related to 4-Methyl-1-phenylpentan-2-amine hydrochloride, emphasizes the importance of GC-MS, IR, NMR, and single-crystal X-ray diffraction methods in forensic science. These techniques are essential for the characterization of novel psychoactive substances (Nycz et al., 2016).
4. Development of Potential Analgesics
Research on the synthesis of derivatives of 4-Methyl-1-phenylpentan-2-amine hydrochloride and related compounds has implications in medicinal chemistry, particularly in the development of potential analgesic drugs. The study on the one-pot synthesis of opioidic compounds highlights the therapeutic applications of such research (Wissler et al., 2007).
5. Chemical Probes in Biological Research
The development of a highly water-soluble fluorescent and colorimetric pH probe using derivatives of 4-Methyl-1-phenylpentan-2-amine hydrochloride demonstrates the utility of such compounds in biological research, particularly in intracellular pH imaging (Diana et al., 2020).
6. Anticancer Drug Research
In the field of cancer research, amino acetate functionalized Schiff base organotin(IV) complexes, which are structurally similar to 4-Methyl-1-phenylpentan-2-amine hydrochloride, have shown potential as anticancer drugs. This highlights the importance of such compounds in the development of novel chemotherapeutic agents (Basu Baul et al., 2009).
7. Corrosion Inhibition in Materials Science
The synthesis of amine derivatives structurally related to 4-Methyl-1-phenylpentan-2-amine hydrochloride and their application as corrosion inhibitors for mild steel in acidic environments illustrates the compound's relevance in materials science (Boughoues et al., 2020).
Propriétés
IUPAC Name |
4-methyl-1-phenylpentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10(2)8-12(13)9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULLXQZWIVZFAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid](/img/structure/B2368475.png)
![1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2368476.png)

![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368480.png)



![2-[(4-chlorobenzyl)oxy]-4-[(4-methoxyanilino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2368486.png)
![Tert-butyl N-[2-cyclopropyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]ethyl]carbamate](/img/structure/B2368488.png)
![6-Chloro-N-[5-(hydroxymethyl)-2-methylphenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2368490.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide](/img/structure/B2368493.png)

![Iron,chloro[5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (SP-5-12)-](/img/structure/B2368495.png)

